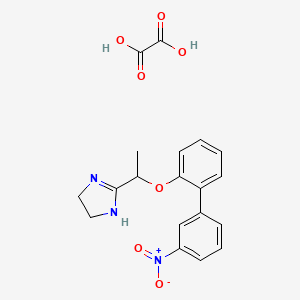
(R)-(+)-m-Nitrobiphenyline oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-(+)-m-Nitrobiphenyline oxalate, also known as this compound, is a useful research compound. Its molecular formula is C17H17N3O3.C2H2O4 and its molecular weight is 401.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antioxidant Properties
Recent studies have highlighted the potential of nitrone compounds, including derivatives of (R)-(+)-m-Nitrobiphenyline oxalate, as therapeutic agents against oxidative stress-related diseases. These compounds exhibit significant radical scavenging abilities, making them suitable candidates for treating conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders .
Case Study: Neuroprotection
A study investigated the neuroprotective effects of nitrone-based compounds in models of oxidative stress. The results indicated that these compounds could effectively reduce neuronal cell death induced by oxidative agents, suggesting their potential use in neuroprotective therapies .
Materials Science
Nanoparticle Drug Delivery Systems
this compound has been explored as a component in nanoparticle formulations for targeted drug delivery. These nanoparticles can encapsulate various therapeutic agents and release them in a controlled manner, enhancing the efficacy of treatments for conditions like cancer .
| Therapeutic Agent | Indication | Delivery System |
|---|---|---|
| Liposomal Doxorubicin | Refractory ovarian cancer | Nanoparticle formulation |
| PEG-Interferon α-2b | Hepatitis C | Biodegradable nanoparticles |
| Liposomal Amphotericin B | Fungal infections | Targeted delivery system |
Analytical Chemistry
Detection of Free Radicals
The ability of this compound to trap free radicals has made it a valuable tool in analytical chemistry. It is used in electron paramagnetic resonance (EPR) spectroscopy to detect and quantify short-lived free radicals in biological systems . This application is crucial for understanding oxidative stress mechanisms and developing antioxidant therapies.
Eigenschaften
CAS-Nummer |
945618-97-3 |
|---|---|
Molekularformel |
C17H17N3O3.C2H2O4 |
Molekulargewicht |
401.38 |
Synonyme |
(R)-2-(1-((3/'-nitro-[1,1/'-biphenyl]-2-yl)oxy)ethyl)-4,5-dihydro-1H-imidazole oxalate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















